molecular formula C23H29FO5 B10773511 (5S,6R,7E,9E,11Z,13E,15S)-15-(4-fluorophenoxymethyl)-5,6-dihydroxyhexadeca-7,9,11,13-tetraenoic acid

(5S,6R,7E,9E,11Z,13E,15S)-15-(4-fluorophenoxymethyl)-5,6-dihydroxyhexadeca-7,9,11,13-tetraenoic acid

Cat. No.: B10773511
M. Wt: 404.5 g/mol
InChI Key: SGFIFYSIHRWSCE-LLXPRBAESA-N
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Description

It is a stable analog of lipoxin A4, designed to have an increased half-life and enhanced biological activity . This compound is notable for its anti-inflammatory properties and has been studied extensively for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ATLa2 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the tetraenoic acid backbone: This involves the use of Wittig reactions to introduce the conjugated double bonds.

    Introduction of the fluorophenoxy group: This step typically involves a nucleophilic substitution reaction where a fluorophenol derivative is reacted with an appropriate leaving group on the tetraenoic acid backbone.

    Hydroxylation: The introduction of hydroxyl groups at specific positions is achieved through selective oxidation reactions.

Industrial Production Methods

Industrial production of ATLa2 would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Wittig reactions and large-scale chromatographic techniques for purification. The use of automated synthesis platforms could also enhance reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

ATLa2 undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under appropriate conditions.

    Reduction: The double bonds in the tetraenoic acid backbone can be reduced to form saturated derivatives.

    Substitution: The fluorophenoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ATLa2 has a wide range of applications in scientific research:

Mechanism of Action

ATLa2 exerts its effects primarily through interaction with specific receptors involved in the inflammatory response. It mimics the action of natural lipoxins by binding to the lipoxin A4 receptor, thereby inhibiting the production of pro-inflammatory cytokines and promoting the resolution of inflammation. The molecular pathways involved include the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ) .

Comparison with Similar Compounds

Similar Compounds

    Lipoxin A4: The natural analog of ATLa2, with similar anti-inflammatory properties but a shorter half-life.

    Aspirin-triggered lipoxin (ATL): Another synthetic analog with anti-inflammatory properties.

    Resolvin D1: A related compound involved in the resolution of inflammation.

Uniqueness

ATLa2 is unique due to its enhanced stability and prolonged half-life compared to natural lipoxin A4. This makes it a more effective therapeutic agent for chronic inflammatory conditions. Additionally, the presence of the fluorophenoxy group provides unique reactivity and potential for further chemical modifications .

Properties

Molecular Formula

C23H29FO5

Molecular Weight

404.5 g/mol

IUPAC Name

(5S,6R,7E,9E,11Z,13E,15S)-16-(4-fluorophenoxy)-5,6-dihydroxy-15-methylhexadeca-7,9,11,13-tetraenoic acid

InChI

InChI=1S/C23H29FO5/c1-18(17-29-20-15-13-19(24)14-16-20)9-6-4-2-3-5-7-10-21(25)22(26)11-8-12-23(27)28/h2-7,9-10,13-16,18,21-22,25-26H,8,11-12,17H2,1H3,(H,27,28)/b4-2-,5-3+,9-6+,10-7+/t18-,21+,22-/m0/s1

InChI Key

SGFIFYSIHRWSCE-LLXPRBAESA-N

Isomeric SMILES

C[C@H](COC1=CC=C(C=C1)F)/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O

Canonical SMILES

CC(COC1=CC=C(C=C1)F)C=CC=CC=CC=CC(C(CCCC(=O)O)O)O

Origin of Product

United States

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